molecular formula C9H10ClNOS B2446026 4-chloro-N-(2-mercaptoethyl)benzamide CAS No. 73721-88-7

4-chloro-N-(2-mercaptoethyl)benzamide

Cat. No.: B2446026
CAS No.: 73721-88-7
M. Wt: 215.7
InChI Key: TWTVLBCKCXYHPV-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-mercaptoethyl)benzamide is an organic compound characterized by the presence of a chloro group attached to a benzamide structure, with a mercaptoethyl group as a substituent

Properties

IUPAC Name

4-chloro-N-(2-sulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c10-8-3-1-7(2-4-8)9(12)11-5-6-13/h1-4,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTVLBCKCXYHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-mercaptoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The mercapto group in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products:

    Oxidation: Disulfides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-Chloro-N-(2-mercaptoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-mercaptoethyl)benzamide involves its interaction with biological molecules through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with biological activity.

Comparison with Similar Compounds

    4-Chloro-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a mercaptoethyl group.

    4-Chloro-N-(2-aminoethyl)benzamide: Contains an aminoethyl group instead of a mercaptoethyl group.

Uniqueness: 4-Chloro-N-(2-mercaptoethyl)benzamide is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications where thiol reactivity is desired.

Biological Activity

4-Chloro-N-(2-mercaptoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_{9}H10_{10}ClN1_{1}S1_{1}O1_{1}
  • Molecular Weight : 215.7 g/mol
  • Functional Groups : The compound features a chloro substituent and a mercaptoethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Antioxidant Activity : The presence of the thiol group (–SH) in the mercaptoethyl moiety suggests potential antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism of Action
HepG21.30Induction of apoptosis
MCF-72.50Cell cycle arrest (G2/M phase)

The compound's ability to induce apoptosis and halt cell cycle progression contributes significantly to its anticancer efficacy.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential for development as an antibiotic agent.

Case Studies

  • Study on HepG2 Cells : A study conducted by Chen et al. highlighted the compound's ability to inhibit tumor growth in HepG2 cells with an IC50_{50} value of 1.30 µM. The mechanism was linked to apoptosis promotion and cell cycle arrest, suggesting its utility in liver cancer treatment .
  • Combination Therapy : Research demonstrated that combining this compound with traditional chemotherapeutics like taxol enhanced anticancer effects, indicating a synergistic relationship that could improve therapeutic outcomes .

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